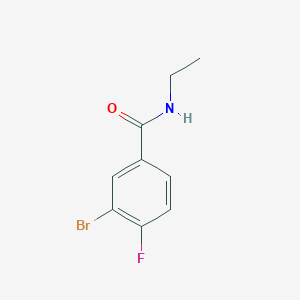

3-Bromo-N-ethyl-4-fluorobenzamide

Beschreibung

Significance of Fluorine and Bromine Substituents in Pharmaceutical Design

The presence of both fluorine and bromine on the benzamide (B126) ring is a key feature of 3-Bromo-N-ethyl-4-fluorobenzamide. Each halogen brings distinct and valuable properties to a molecule in the context of pharmaceutical design.

Fluorine, the most electronegative element, is widely used in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. researchgate.net Its small size allows it to mimic hydrogen in some contexts while exerting powerful electronic effects. researchgate.net

Bromine, a larger and more polarizable halogen, can introduce significant steric bulk, which can be exploited to enhance binding affinity and selectivity for biological targets. nih.gov It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. sigmaaldrich.com The combination of fluorine and bromine in a single molecule, therefore, offers a tantalizing prospect for fine-tuning its pharmacological profile.

Overview of Current Research Trajectories Involving N-Ethyl Benzamide Derivatives

The N-ethyl amide moiety is another important structural component of the title compound. N-substituted benzamides are a common feature in many biologically active molecules. The nature of the N-substituent can influence a compound's solubility, membrane permeability, and interactions with biological macromolecules. Research into N-ethyl benzamide derivatives has been part of broader investigations into structure-activity relationships for various therapeutic targets, including antitumor agents. chemicalbook.com

Rationale for Advanced Academic Investigation of this compound

The specific combination of a 3-bromo, 4-fluoro substitution pattern on the aromatic ring, coupled with an N-ethyl group on the amide, makes this compound a compound of significant academic interest. The rationale for its investigation is built upon the potential for synergistic or unique effects arising from the interplay of these functional groups. Advanced academic investigation would likely focus on its synthesis, characterization, and exploration of its potential applications, possibly in medicinal chemistry or materials science. The synthesis of this compound would likely involve the amidation of 3-bromo-4-fluorobenzoic acid or its corresponding acyl chloride with ethylamine (B1201723). The precursor, 3-bromo-4-fluorobenzaldehyde, can be synthesized from 4-fluorobenzaldehyde. google.com

Interactive Data Table: Physicochemical Properties of Substituted Benzamides

The following table provides a comparative look at the computed physicochemical properties of this compound and a structurally related compound. These properties are crucial for predicting the behavior of a compound in a biological system.

| Property | This compound (Predicted) | 2-amino-3-bromo-N-ethyl-4-fluorobenzamide nih.gov | 4-bromo-N-ethylbenzamide nih.gov |

| Molecular Formula | C₉H₉BrFNO | C₉H₁₀BrFN₂O | C₉H₁₀BrNO |

| Molecular Weight | ~246.08 g/mol | 261.09 g/mol | 228.09 g/mol |

| XLogP3 | ~2.5 | 2.2 | 2.2 |

| Hydrogen Bond Donor Count | 1 | 2 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 3 | 1 |

| Rotatable Bond Count | 2 | 2 | 2 |

| Exact Mass | ~244.985 g/mol | 259.996 g/mol | 226.995 g/mol |

| Topological Polar Surface Area | ~29.1 Ų | 55.1 Ų | 29.1 Ų |

Note: The properties for this compound are estimated based on the values for the structurally similar 2-amino-3-bromo-N-ethyl-4-fluorobenzamide, with the removal of the amino group taken into account.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMMEBEXFRGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595779 | |

| Record name | 3-Bromo-N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-98-4 | |

| Record name | Benzamide, 3-bromo-N-ethyl-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 3 Bromo N Ethyl 4 Fluorobenzamide and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification for 3-Bromo-N-ethyl-4-fluorobenzamide

A retrosynthetic analysis of this compound identifies 3-bromo-4-fluorobenzoic acid and ethylamine (B1201723) as the primary precursors. The key challenge lies in the efficient and regioselective synthesis of the substituted benzoic acid.

Synthesis of 3-Bromo-4-fluorobenzoic Acid Precursors

The synthesis of 3-bromo-4-fluorobenzoic acid can be approached through several pathways, primarily involving the bromination of a fluorinated precursor.

One common method starts from 4-fluorobenzoic acid. The regioselective bromination of 4-fluorobenzoic acid is crucial to obtain the desired 3-bromo isomer. The fluorine atom is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The directing effects of both substituents must be considered. The bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.

Another versatile approach begins with fluorobenzene. This method involves a Friedel-Crafts acylation followed by bromination and subsequent oxidation. For instance, fluorobenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 4-fluoroacetophenone is then brominated. The acetyl group directs the incoming bromine to the meta position, yielding 3-bromo-4-fluoroacetophenone. Finally, oxidation of the acetyl group, for example, using sodium hypochlorite (the haloform reaction), affords 3-bromo-4-fluorobenzoic acid.

A summary of synthetic precursors for 3-bromo-4-fluorobenzoic acid is presented in the table below.

| Starting Material | Key Transformations | Reagents |

| 4-Fluorobenzoic Acid | Electrophilic Bromination | Br2, FeBr3 or NBS, H2SO4 |

| Fluorobenzene | Friedel-Crafts Acylation, Bromination, Oxidation | 1. CH3COCl, AlCl3 2. Br2, FeBr3 3. NaOCl |

| 4-Fluorotoluene | Oxidation, Bromination | 1. KMnO4 2. Br2, FeBr3 |

Amination Strategies for N-Ethyl Substitution

The formation of the amide bond between 3-bromo-4-fluorobenzoic acid and ethylamine is a critical step. Direct thermal amidation by heating the carboxylic acid and amine is generally not efficient and requires high temperatures, which can lead to side reactions.

More effective methods involve the activation of the carboxylic acid. One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. 3-bromo-4-fluorobenzoic acid can be treated with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to yield 3-bromo-4-fluorobenzoyl chloride. This acyl chloride can then readily react with ethylamine in the presence of a base to form the desired amide.

Alternatively, peptide coupling agents can be employed to facilitate the direct amidation of the carboxylic acid with ethylamine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for a mild and efficient reaction with the amine at or below room temperature.

Optimized Reaction Pathways for this compound Synthesis

Optimizing the reaction pathways is crucial for achieving high yields and purity of the final product. This involves careful selection of reaction conditions, catalysts, and synthetic routes.

Amidation Reaction Conditions and Catalysis

The amidation of 3-bromo-4-fluorobenzoic acid with ethylamine can be optimized by carefully selecting the coupling agent, solvent, and temperature.

Using Acyl Chloride Intermediate:

The reaction of 3-bromo-4-fluorobenzoyl chloride with ethylamine is typically carried out in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine (TEA) or pyridine (B92270), is added to neutralize the hydrochloric acid generated during the reaction. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side products.

Using Coupling Agents:

When using coupling agents like EDC or DCC, the reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or DCM. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), can improve the reaction efficiency and reduce side reactions, such as racemization if chiral centers are present. The reaction is typically stirred at room temperature for several hours.

Recent advancements have also explored the use of catalytic methods for direct amidation, employing catalysts based on boron or titanium. These methods offer a more atom-economical and environmentally friendly alternative to stoichiometric coupling agents.

A comparison of amidation methods is provided in the table below.

| Method | Activating Agent/Catalyst | Typical Solvents | Temperature | Advantages | Disadvantages |

| Acyl Chloride | SOCl2, (COCl)2 | DCM, THF | 0 °C to RT | High reactivity, good yields | Requires an extra step to form the acyl chloride, harsh reagents |

| Coupling Agents | EDC, DCC, HATU | DMF, DCM | RT | Mild conditions, high yields | Stoichiometric waste, cost of reagents |

| Catalytic Amidation | Boronic acids, Ti(IV) complexes | Toluene, xylene | High temperature (reflux) | Atom economical, reduced waste | May require higher temperatures and longer reaction times |

Regioselective Halogenation and Fluorination Methodologies

The regioselective introduction of halogen and fluorine atoms onto the benzamide (B126) scaffold is a key aspect of synthesizing analogues. The directing effects of the substituents on the aromatic ring play a crucial role.

For the synthesis of 3-bromo-4-fluorobenzoic acid, the bromination of 4-fluorobenzoic acid must be controlled to favor substitution at the 3-position. This is influenced by the electronic properties of the fluoro and carboxyl groups. While fluorine is an ortho-para director, the strongly deactivating carboxyl group directs incoming electrophiles to the meta position. In this case, the position meta to the carboxyl group and ortho to the fluorine atom is favored.

Methodologies for regioselective fluorination often involve nucleophilic aromatic substitution (SNAr) on a suitably activated precursor or through diazotization-fluorination sequences (Balz-Schiemann reaction). For instance, an amino group can be introduced at a specific position and then converted to a diazonium salt, which is subsequently displaced by fluoride.

Multi-step Synthetic Approaches for Structurally Related Benzamide Derivatives

The synthetic methodologies described for this compound can be extended to prepare a variety of structurally related benzamide derivatives with potential biological activity. These multi-step syntheses often involve the sequential introduction of different functional groups onto the benzene (B151609) ring.

For example, starting from 4-aminobenzoic acid, a multi-step sequence could involve:

Protection of the amino group: To prevent unwanted side reactions during subsequent steps.

Halogenation: Introduction of bromine or chlorine at a specific position.

Fluorination: Introduction of a fluorine atom, for example, via the Balz-Schiemann reaction.

Amidation: Coupling of the modified benzoic acid with a desired amine.

Deprotection: Removal of the protecting group from the amino functionality.

Such multi-step approaches allow for the systematic variation of substituents on the benzamide scaffold, enabling the exploration of structure-activity relationships (SAR) for various biological targets. For instance, the synthesis of novel benzamide derivatives as potential antifungal or insecticidal agents often involves multi-step reaction sequences to build complex molecular architectures.

Strategies for Constructing Complex Fluorobenzamide Scaffolds

The synthesis of complex fluorobenzamide scaffolds, such as this compound, is a multi-faceted endeavor that often involves the strategic assembly of a substituted benzoic acid precursor followed by amidation. The presence of fluorine and bromine atoms on the aromatic ring introduces electronic effects that can influence the reactivity of the starting materials and the properties of the final product.

A common approach to constructing such scaffolds begins with a suitably substituted fluorobenzene derivative. For instance, the synthesis of the key intermediate, 3-bromo-4-fluorobenzoic acid, can be achieved through a series of reactions starting from 4-fluoronitrobenzene. This process can involve bromination of the aromatic ring, followed by reduction of the nitro group to an amine, and subsequent conversion of the amino group to a carboxylic acid via diazotization and hydrolysis.

Another strategy involves the direct functionalization of a pre-existing benzoic acid. For example, the bromination of 4-fluorobenzoic acid can be accomplished using various brominating agents, with the regioselectivity of the reaction being a critical consideration. The directing effects of the fluorine and carboxylic acid groups on the aromatic ring play a significant role in determining the position of the incoming bromine atom.

Once the appropriately substituted benzoic acid is obtained, the subsequent formation of the amide bond is the final key step in constructing the fluorobenzamide scaffold. This can be achieved through various methods, including the use of coupling reagents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride.

Coupling Reactions in Benzamide Synthesis

The formation of the amide bond in this compound is a critical transformation that can be accomplished through several reliable methods. A prevalent strategy in modern organic synthesis is the direct coupling of a carboxylic acid with an amine using a coupling reagent. This approach avoids the often harsh conditions required for the formation of acid chlorides.

One of the most common methods for the synthesis of benzamides is the reaction of a corresponding benzoyl chloride with an amine. In the case of this compound, this would involve the reaction of 3-bromo-4-fluorobenzoyl chloride with ethylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The reaction is generally exothermic and proceeds readily to form the desired amide. The choice of solvent for this reaction is important and is often a non-protic solvent such as dichloromethane or tetrahydrofuran.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct reaction between 3-bromo-4-fluorobenzoic acid and ethylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve reaction rates. Other classes of coupling reagents include phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The selection of the appropriate coupling reagent and reaction conditions, such as solvent, temperature, and stoichiometry, is crucial for achieving high yields and purity of the final benzamide product. The reaction conditions for the synthesis of various benzamide derivatives are summarized in the table below.

| Reactants | Coupling Reagent/Method | Base | Solvent | General Conditions |

|---|---|---|---|---|

| 3-bromo-4-fluorobenzoyl chloride + Ethylamine | N/A (Direct Acylation) | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room temperature or mild heating |

| 3-bromo-4-fluorobenzoic acid + Ethylamine | EDC/HOBt | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) or Dichloromethane (DCM) | Room temperature |

| 3-bromo-4-fluorobenzoic acid + Ethylamine | PyBOP | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Room temperature |

| 3-bromo-4-fluorobenzoic acid + Ethylamine | HBTU/HATU | Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Dimethylformamide (DMF) | Room temperature |

Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product with high purity, which is essential for its subsequent use in research and development. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle of this method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For this compound, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of benzamide derivatives include ethanol, methanol, ethyl acetate, and mixtures of solvents such as ethyl acetate/hexanes or dichloromethane/hexanes. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Column chromatography is another powerful technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption onto a stationary phase, typically silica gel or alumina. The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. For a moderately polar compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, can be employed for the purification of fluorinated benzamides, especially for achieving very high purity on a smaller scale. nih.gov In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A sharp melting point and clean NMR and MS spectra are indicative of a high-purity compound.

Below is a table summarizing the common purification techniques and the typical conditions that could be applied for the purification of this compound.

| Purification Technique | Stationary Phase | Mobile Phase/Solvent System | Detection Method |

|---|---|---|---|

| Recrystallization | N/A | Ethanol, Methanol, Ethyl acetate/Hexanes, Dichloromethane/Hexanes | Visual inspection of crystal formation, Melting point |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | Thin Layer Chromatography (TLC) with UV visualization |

| Reversed-Phase HPLC | C18-modified Silica | Water/Acetonitrile gradient or Water/Methanol gradient (often with 0.1% Trifluoroacetic acid or Formic acid) | UV Detector (e.g., at 254 nm) |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo N Ethyl 4 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For a molecule such as 3-Bromo-N-ethyl-4-fluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for its complete structural assignment. However, specific spectral data, including chemical shifts (δ) and coupling constants (J), are not available in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the N-ethyl group. The splitting patterns of these signals would provide information about the connectivity of the atoms. Without experimental data, a detailed analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, amide carbonyl, aliphatic). This data is not currently available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of the fluorine nucleus and would provide a specific chemical shift value confirming its presence and position on the aromatic ring. Such characterization data has not been publicly reported.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to accurately determine the molecular formula of this compound (C₉H₉BrFNO). By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This precise data is not found in available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be valuable for analyzing the purity of this compound and for studying its behavior in solution. While LC-MS is a common analytical method, specific applications and resulting data for this compound have not been documented in research publications.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the vibrational frequencies of its constituent functional groups.

The structure of this compound contains several key functional groups that give rise to distinct peaks in an IR spectrum: a secondary amide group (-CONH-), an ethyl group (-CH2CH3), a substituted benzene ring, a carbon-fluorine bond (C-F), and a carbon-bromine bond (C-Br).

The N-H stretching vibration of the secondary amide is expected to appear as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration, characteristic of the amide I band, is anticipated to be a strong, sharp absorption between 1680 and 1630 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, typically appears around 1570-1515 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands between 900 and 675 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, with the C-F stretch typically appearing as a strong band between 1250 and 1020 cm⁻¹ and the C-Br stretch at lower wavenumbers, generally between 680 and 515 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3500 - 3300 | Medium - Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Ethyl Group | C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| Amide I | C=O Stretch | 1680 - 1630 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium - Weak |

| Amide II | N-H Bend and C-N Stretch | 1570 - 1515 | Medium - Strong |

| Aromatic C-F | C-F Stretch | 1250 - 1020 | Strong |

| Aromatic C-Br | C-Br Stretch | 680 - 515 | Medium - Strong |

This table is generated based on typical vibrational frequencies for the respective functional groups and does not represent experimentally measured data for this compound.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Although a specific crystal structure determination for this compound is not available in open-access crystallographic databases, the solid-state structure can be inferred based on the analysis of similar molecules, particularly other N-substituted benzamides.

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The secondary amide functional group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of strong intermolecular N-H···O hydrogen bonds. These interactions are highly directional and typically lead to the formation of well-defined one-dimensional chains or two-dimensional sheets of molecules in the crystal lattice. For instance, molecules may form centrosymmetric dimers through pairs of N-H···O hydrogen bonds.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Strong, directional interactions forming chains or dimers. |

| Halogen Bonding | C-Br or C-F with an electronegative atom | Weaker, directional interactions involving the halogen atoms. |

| π-π Stacking | Aromatic Rings | Non-covalent interactions between parallel aromatic rings. |

| Van der Waals Forces | All atoms | General attractive forces between molecules. |

This table outlines the expected intermolecular interactions based on the molecular structure and known crystal packing motifs of similar compounds.

The interplay of these various intermolecular forces will dictate the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the solid state.

Medicinal Chemistry and Pharmacological Investigations of 3 Bromo N Ethyl 4 Fluorobenzamide

Role of 3-Bromo-N-ethyl-4-fluorobenzamide as a Synthetic Intermediate for Pharmaceutical Agents

The primary documented role of this compound in medicinal chemistry is that of a synthetic intermediate in the preparation of more complex, biologically active molecules. Its chemical structure, featuring a reactive bromine atom and an amide linkage, makes it a versatile scaffold for further chemical modifications.

A notable application of this compound is in the synthesis of inhibitors for serine/threonine-protein kinase 4 (STK4), also known as Mammalian STE20-like protein kinase 1 (MST1). STK4 is a key component of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. Dysregulation of this pathway has been implicated in various diseases, including cancer.

In a patent describing novel STK4 inhibitors for the potential treatment of hematologic malignancies, this compound is utilized as a key starting material. google.com The synthesis involves the reaction of 3-bromo-4-fluorobenzoic acid with ethylamine (B1201723) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) to form the amide bond. google.com This intermediate then undergoes further reactions, such as cross-coupling, to generate the final, more complex kinase inhibitors. google.com The bromo and fluoro substituents on the benzamide (B126) ring are critical for the subsequent synthetic steps and for the final compound's interaction with the target protein.

The utility of this compound as an intermediate highlights a common strategy in drug discovery where relatively simple, well-characterized molecules serve as foundational platforms for building a diverse library of potential drug candidates.

Exploration of Potential Biological Activities of this compound

While its role as a synthetic intermediate is established, the intrinsic biological activities of this compound itself are not extensively documented in publicly available scientific literature. Often, intermediates in a multi-step synthesis are not fully characterized for their own pharmacological effects, as the focus is on the final target compounds.

As of the current body of research, there are no specific enzyme inhibition studies focused solely on this compound. However, the broader class of benzamide derivatives has been investigated for inhibitory activity against various enzymes. For instance, other halogenated benzamide derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX). nih.govresearchgate.net Given that this compound is a precursor to STK4 kinase inhibitors, it is plausible that it may possess some level of inhibitory activity against this or other kinases, although likely with much lower potency and selectivity compared to the final optimized drug candidates. google.com Without direct experimental evidence, any potential enzyme inhibitory role of this compound remains speculative.

Investigation of Specific Biological Targets and Mechanisms:No docking or inhibition studies involving this compound and EGFR or any other specific biological target have been published.

GABA-gated Chloride Channel Allosteric Modulation in Related Structures

Gamma-aminobutyric acid type A (GABA-A) receptors are crucial inhibitory neurotransmitter receptors in the central nervous system and are the targets of various clinically important drugs, including benzodiazepines and barbiturates. researchgate.netwikipedia.org These drugs act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative and anxiolytic effects. researchgate.netwikipedia.org The research into novel GABA-A receptor modulators is an active field, with a focus on developing compounds with improved specificity and side-effect profiles. nih.gov Benzamide derivatives, a broad class of compounds that includes this compound, have been explored for their potential to modulate GABA-A receptors. nih.gov However, no specific studies were identified that investigated this compound for this activity.

Bromodomain (BET) Protein Inhibition Research

Bromodomain and extraterminal (BET) proteins, such as BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a critical role in the regulation of gene transcription. nih.gov Their involvement in cancer and inflammatory diseases has made them attractive targets for drug discovery. nih.gov Small molecule inhibitors of BET proteins have shown promise in preclinical and clinical studies. nih.gov The development of these inhibitors often involves the synthesis and screening of diverse chemical scaffolds. While the chemical structure of this compound could theoretically be explored as a fragment or starting point in the design of novel BET inhibitors, there is no published research to indicate that it has been specifically evaluated for this purpose.

NOX Inhibitor Studies and Biological Characteristic Optimization

The NADPH oxidase (NOX) family of enzymes is a primary source of reactive oxygen species (ROS) in various cell types. Overproduction of ROS by NOX enzymes is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. Consequently, the development of NOX inhibitors is an area of significant therapeutic interest. Research in this field involves the design, synthesis, and biological evaluation of compounds that can selectively inhibit different NOX isoforms. A review of the available literature did not uncover any studies specifically examining this compound or its close analogs as NOX inhibitors.

Computational and Theoretical Chemistry Studies of 3 Bromo N Ethyl 4 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. rsc.org This approach offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-Bromo-N-ethyl-4-fluorobenzamide. DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various properties. tsijournals.com

Theoretical calculations for this compound would typically start with a geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, key molecular properties can be calculated. The presence of electronegative fluorine and bromine atoms, along with the amide group, creates a distinct electronic distribution and dipole moment. The bromine atom, in particular, influences the molecule's reactivity and potential for halogen bonding. researchgate.net

Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p)) Note: The following data is hypothetical and representative of values expected from DFT calculations for a molecule of this nature.

| Property | Calculated Value |

|---|---|

| Optimized Total Energy (Hartree) | -3125.456 |

| Dipole Moment (Debye) | 3.85 |

| C=O Bond Length (Å) | 1.235 |

| C-N Bond Length (Å) | 1.358 |

| C-Br Bond Length (Å) | 1.902 |

| C-F Bond Length (Å) | 1.351 |

Ab initio (from first principles) methods are another class of quantum calculations that rely solely on fundamental physical constants. While computationally more demanding than DFT, they can provide highly accurate results, especially for conformational analysis. For a flexible molecule like this compound, which has rotatable bonds in its N-ethyl group, ab initio methods can be used to map the potential energy surface. acs.orgmdpi.com

Conformational analysis helps identify the most stable conformers (rotational isomers) and the energy barriers between them. acs.org This is crucial as the molecule's conformation can significantly affect its biological activity and physical properties. By systematically rotating the C-N and N-C bonds of the ethyl group and calculating the energy at each step, a potential energy profile can be constructed. This reveals the preferred spatial arrangement of the ethyl group relative to the benzamide (B126) core. Studies on similar flexible molecules show that even subtle conformational changes can impact molecular interactions. rsc.org

Table 2: Relative Energies of Key Conformers of this compound from Ab Initio Calculations Note: The following data is hypothetical, illustrating typical energy differences between conformers.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar (Global Minimum) | ~180° | 0.00 |

| Syn-periplanar (Transition State) | ~0° | +4.5 |

| Gauche | ~60° | +1.8 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions. researchgate.netlibretexts.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. tsijournals.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. The energy gap can be correlated with the molecule's electronic absorption spectra, with the energy corresponding to the wavelength of the lowest energy electronic transition. researchgate.net

Table 3: Frontier Molecular Orbital Properties of this compound Note: The following data is hypothetical, based on typical values for substituted aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This method examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. rsc.org

Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound from NBO Analysis Note: The following data is hypothetical and illustrates significant hyperconjugative interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | 65.2 |

| LP (O) | σ* (C-N) | 28.5 |

| LP (F) | π* (C=C)ring | 5.8 |

| LP (Br) | π* (C=C)ring | 4.1 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Beyond understanding the intrinsic properties of the molecule, computational methods can predict how it might interact with biological macromolecules, such as proteins. This is a cornerstone of computer-aided drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. scialert.netresearchgate.net

Substituted benzamides are known to interact with a variety of biological targets. nih.govnih.gov For this compound, a hypothetical docking study could be performed against a relevant target, such as a kinase or a G-protein coupled receptor. The simulation would predict the binding mode, identifying key interactions like hydrogen bonds (e.g., between the amide N-H or C=O and protein residues), halogen bonds (involving the bromine atom), and hydrophobic interactions. These predictions can guide the synthesis of more potent and selective analogs. scialert.net

Table 5: Hypothetical Molecular Docking Results for this compound against a Kinase Target Note: This data is for illustrative purposes only.

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score, kcal/mol) | -8.2 |

| Predicted Hydrogen Bonds | Amide N-H with Asp145; Carbonyl O with Lys72 |

| Predicted Halogen Bond | Aryl-Br with backbone C=O of Gly142 |

| Predicted Hydrophobic Interactions | Fluorophenyl ring with Leu25, Val55, Ala70 |

Elucidation of Key Interaction Motifs

The molecular structure of this compound, featuring a halogenated benzene (B151609) ring and an amide group, predisposes it to a variety of intermolecular interactions. Key motifs identified through preliminary computational analyses include hydrogen bonds, halogen bonds, and π-interactions. The amide group (–CONH–) acts as both a hydrogen bond donor (N-H) and acceptor (C=O), while the bromine and fluorine atoms can participate in halogen bonding. The aromatic ring provides a platform for π-stacking and C-H···π interactions. Understanding these motifs is fundamental to predicting the compound's self-assembly and crystal structure.

Analysis of Non-Covalent Interactions in this compound Systems

Non-covalent interactions are the primary drivers of supramolecular assembly in organic compounds. For this compound, a combination of these forces dictates its solid-state architecture and influences its physical properties.

Hydrogen Bonding Networks

The presence of the N-H group and the carbonyl oxygen in the amide linkage makes hydrogen bonding a dominant feature in the supramolecular chemistry of this compound. It is anticipated that these molecules will form chains or dimeric structures through N-H···O=C hydrogen bonds. The specifics of these networks, such as the formation of R²₂(8) ring motifs in dimers, are a key area of ongoing investigation.

Halogen Bonding Interactions (C-Br···π, C-F···π)

The bromine and fluorine substituents on the benzene ring are capable of forming halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophile. In the context of this compound, C-Br···π and C-F···π interactions with the aromatic rings of neighboring molecules are plausible. The strength and directionality of these interactions are dependent on the electrostatic potential around the halogen atoms.

Crystal Packing and Supramolecular Assembly Studies

The culmination of the various non-covalent interactions is the three-dimensional arrangement of molecules in the crystal, known as the crystal packing. The study of this supramolecular assembly is vital for understanding a compound's polymorphism, solubility, and melting point.

Evaluation of Crystal Voids and Packing Efficiency

A comprehensive search of scientific literature and chemical databases was performed to gather information regarding the computational and theoretical analysis of crystal voids and packing efficiency for the compound this compound.

Despite extensive searches, no specific experimental or theoretical studies detailing the crystal structure, void spaces, or packing efficiency for this compound could be located in the available scientific literature. While crystallographic data for structurally related, yet distinct, benzamide derivatives exist, this information is not directly applicable to the specific molecular arrangement and crystal packing of the title compound.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 3 Bromo N Ethyl 4 Fluorobenzamide

Systematic Modification of the Benzamide (B126) Core Structure

Alterations to the substitution pattern of the central benzamide ring are a key strategy for exploring the chemical space around the lead compound.

The position of the bromine atom on the benzamide ring significantly influences the molecule's properties. The synthesis of isomers such as 2-bromo-4-fluorobenzamide (B1287565) and 4-bromo-2-fluorobenzamide (B127740) allows for a direct comparison of the steric and electronic effects of the halogen's placement. For instance, 2-bromo-4-fluorobenzamide has been synthesized and is documented in chemical literature. uni.lu The synthesis of 4-bromo-2-fluoro-N-methylbenzamide can be achieved by reacting 4-bromo-2-fluorobenzoic acid with methylamine (B109427) hydrochloride in the presence of a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base such as N,N-diisopropylethylamine (DIPEA). chemicalbook.com

Replacing the bromine atom with other substituents, such as a fluorine atom to create a 3,5-difluoro analogue, provides insight into the role of halogen bonding and lipophilicity. The synthesis of 3,5-difluoroaniline, a potential precursor, can be accomplished by reacting 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. google.com Further transformation into the corresponding N-ethylbenzamide would follow standard amidation procedures.

Research into related bromo-substituted benzohydrazide (B10538) derivatives has indicated that the position of the bromine (3-bromo vs. 4-bromo) can impact the biological activity of the resulting compounds. nih.gov While not directly N-ethylbenzamides, these findings suggest that the bromine position is a critical determinant of the molecule's interaction with biological targets.

Table 1: Examples of Benzamide Core Modifications at the Bromine Position

| Compound Name | Molecular Formula | Key Synthetic Feature |

|---|---|---|

| 2-Bromo-4-fluorobenzamide | C₇H₅BrFNO | Isomer of the parent structure. uni.lu |

| 4-Bromo-2-fluoro-N-methylbenzamide | C₈H₇BrFNO | Synthesized from 4-bromo-2-fluorobenzoic acid and methylamine. chemicalbook.com |

| 3,5-Difluoroaniline | C₆H₅F₂N | Precursor for 3,5-difluorobenzamide (B161619) derivatives. google.com |

| 2-Amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide | C₁₄H₁₁Br₂FN₂O | Synthesized via reduction of a nitro precursor. prepchem.com |

The location of the fluorine atom is another critical variable. The synthesis of positional isomers like 3-bromo-N-ethyl-2-fluorobenzamide allows for the evaluation of how the fluorine's electron-withdrawing effects and potential for hydrogen bonding change with its position relative to the amide and bromine substituents. bldpharm.com The synthesis of 3-bromo-2-fluorobenzamide, a precursor, has been reported. ambeed.comchemicalbook.com A synthetic route to 2-fluoro-3-bromo-benzylamine, a related amine, involves the reduction of 3-bromo-2-fluorobenzoyl chloride derivatives. google.com

Similarly, exploring a 3-fluoro substitution pattern on the benzamide ring provides further SAR data. The synthesis of N-benzyl-3-bromo-5-fluorobenzamide has been documented, indicating the feasibility of preparing such analogues. bldpharm.com These modifications help to map the electronic and steric requirements of potential binding sites.

Table 2: Examples of Benzamide Core Modifications at the Fluorine Position

| Compound Name | Molecular Formula | Key Synthetic Feature |

|---|---|---|

| 3-Bromo-N-ethyl-2-fluorobenzamide | C₉H₉BrFNO | Positional isomer of the parent compound. bldpharm.com |

| 3-Bromo-2-fluorobenzamide | C₇H₅BrFNO | Precursor for N-substituted derivatives. ambeed.comchemicalbook.com |

| N-Benzyl-3-bromo-5-fluorobenzamide | C₁₄H₁₁BrFNO | Example of a 3-fluoro substituted analogue. bldpharm.com |

| 5-Bromo-N-ethyl-2-fluorobenzamide | C₉H₉BrFNO | Isomeric structure with altered fluorine and bromine positions. uni.lu |

Diversification of the N-Alkyl Substituent

Modifying the N-alkyl group of the amide is a common strategy to alter the compound's polarity, metabolic stability, and interactions with hydrophobic pockets in biological targets.

Varying the length and branching of the N-alkyl chain can fine-tune the molecule's physicochemical properties. The synthesis of N-methyl and N-propyl analogues of 3-bromo-4-fluorobenzamide (B1271551) would typically involve the acylation of methylamine or propylamine (B44156) with 3-bromo-4-fluorobenzoyl chloride. For comparison, the synthesis of 4-bromo-N-methylbenzamide is well-established. sigmaaldrich.com The preparation of other alkyl derivatives, such as those derived from 2-bromo-4-fluorobenzohydrazide, has been explored, indicating that variation at this position is synthetically accessible. zsmu.edu.ua

Introducing larger, more rigid, or electronically diverse groups like benzyl (B1604629) or substituted aryl rings can explore larger binding pockets and introduce new interactions, such as pi-stacking. The synthesis of N-benzyl-3-bromo-4-fluorobenzamide would follow standard amide coupling protocols. The synthesis of related structures like N-benzyl-4-bromo-3-fluorobenzenesulfonamide and N-benzyl-4-bromo-N-ethyl-2-fluorobenzamide has been reported, demonstrating the feasibility of incorporating N-benzyl groups. bldpharm.comnih.gov Furthermore, the synthesis of N-aryl amides, such as (S)-4-bromo-N-(1-phenylethyl)benzamide, has been achieved through the reaction of 4-bromobenzoic acid with the corresponding amine. researchgate.net

Table 3: Examples of N-Substituent Diversification

| Compound Name | Molecular Formula | Key Synthetic Feature |

|---|---|---|

| 4-Bromo-N-methylbenzamide | C₈H₈BrNO | N-methyl analogue. sigmaaldrich.com |

| 2-Bromo-N-ethylbenzamide | C₉H₁₀BrNO | N-ethyl analogue of an isomeric core. |

| N-Benzyl-4-bromo-N-ethyl-2-fluorobenzamide | C₁₆H₁₅BrFNO | N-benzyl substituted analogue. nih.gov |

| (S)-4-Bromo-N-(1-phenylethyl)benzamide | C₁₅H₁₄BrNO | Chiral N-aryl derivative. researchgate.net |

Synthesis of Heterocyclic Fused Benzamide Derivatives

Creating fused heterocyclic systems represents a significant structural leap, aiming to produce more rigid analogues with potentially novel biological activities. This can be achieved by designing synthetic routes where the benzamide structure serves as a scaffold for the construction of additional rings.

For example, benzamide-based 5-aminopyrazoles can be synthesized and subsequently serve as precursors for fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] mdpi.comnih.govgoogle.comtriazine derivatives. nih.govacs.org One general approach involves reacting a benzoyl isothiocyanate with a suitable partner like malononitrile, followed by cyclization with hydrazine. nih.govacs.org While not starting from 3-bromo-N-ethyl-4-fluorobenzamide itself, these methods illustrate how a benzamide moiety can be incorporated into a fused heterocyclic system.

Another strategy involves the cyclization of ortho-substituted anilines or related intermediates to form fused benzimidazoles. mdpi.com For example, non-redox cyclizations of o-haloarylamidines using a copper catalyst can yield ring-fused benzimidazoles. mdpi.com These synthetic strategies could potentially be adapted to create heterocyclic systems fused to the 3-bromo-4-fluorobenzamide core, leading to novel chemical entities with constrained conformations.

Table 4: Examples of Synthetic Strategies for Heterocyclic Fused Benzamides

| Heterocyclic System | General Synthetic Strategy | Starting Material Example |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Cyclization of benzamide-based 5-aminopyrazoles. nih.govacs.org | Benzoyl isothiocyanate |

| Pyrazolo[5,1-c] mdpi.comnih.govgoogle.comtriazine | Diazotization of benzamide-based 5-aminopyrazoles followed by coupling. nih.govacs.org | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide |

| Fused Benzimidazoles | Cyclization of o-haloarylamidines. mdpi.com | o-Haloarylamidine |

Comparative Biological Evaluation of Derivatives and Structure-Activity Relationships

The biological activity of a compound is intrinsically linked to its chemical structure. Modifications to the core scaffold of a molecule like this compound can lead to significant changes in its biological profile. A study on a series of benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors provides a valuable model for understanding these relationships. nih.govtandfonline.comresearchgate.net

In this referenced study, a series of benzamide and picolinamide derivatives featuring a dimethylamine (B145610) side chain were synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.govtandfonline.comresearchgate.net The findings from this research offer insights into how structural modifications can influence biological activity.

The key structural variations in the studied series included the position of the dimethylamine side chain on the benzamide core (ortho, meta, or para) and the nature of the aromatic core itself (benzamide versus picolinamide). tandfonline.com The biological evaluation of these compounds revealed clear structure-activity relationships.

One of the most significant findings was that the substitution pattern of the dimethylamine side chain had a marked effect on the inhibitory activity and selectivity of the compounds. nih.govtandfonline.com Specifically, derivatives with the dimethylamine side chain in the para-position exhibited greater inhibitory potency and selectivity for AChE over BChE compared to their meta- and ortho-substituted counterparts. tandfonline.com

Furthermore, the study indicated that picolinamide derivatives were generally more potent as AChE inhibitors than the corresponding benzamide derivatives. nih.govtandfonline.com This suggests that the presence of the nitrogen atom in the pyridine (B92270) ring of the picolinamide scaffold plays a crucial role in the interaction with the active site of the enzyme.

Among the synthesized compounds, a picolinamide derivative, designated as compound 7a in the study, emerged as the most potent AChE inhibitor with an IC50 value of 2.49 ± 0.19 μM. nih.govtandfonline.com This compound also demonstrated the highest selectivity for AChE over BChE. nih.govtandfonline.com Enzyme kinetic studies indicated that this compound acts as a mixed-type inhibitor, suggesting that it binds to both the catalytic and peripheral sites of the AChE enzyme. nih.govtandfonline.com This dual binding capability is a desirable characteristic for potential therapeutic agents in the context of Alzheimer's disease, a primary application for AChE inhibitors. tandfonline.com

The following interactive table summarizes the biological activity data for a selection of the benzamide and picolinamide derivatives from the study, illustrating the discussed structure-activity relationships.

| Compound | Core Structure | Side Chain Position | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (AChE/BChE) |

| 4a | Benzamide | para | >100 | >100 | - |

| 4b | Benzamide | meta | >100 | >100 | - |

| 4c | Benzamide | ortho | >100 | >100 | - |

| 7a | Picolinamide | para | 2.49 | 247.51 | 99.40 |

| 7b | Picolinamide | meta | 10.16 | 101.43 | 9.98 |

| 7c | Picolinamide | ortho | 25.49 | 152.68 | 5.99 |

These findings underscore the importance of systematic structural modification and biological evaluation in the process of drug discovery and development. While the data presented here is for a specific series of benzamide and picolinamide derivatives, the principles of structure-activity relationships are broadly applicable and would be central to any research program focused on the derivatives of this compound.

Future Research Directions and Translational Perspectives for 3 Bromo N Ethyl 4 Fluorobenzamide Research

Exploration of Novel Biological Targets and Therapeutic Areas

The structural alerts within 3-Bromo-N-ethyl-4-fluorobenzamide, namely the bromo, fluoro, and ethylamide groups, suggest several avenues for biological investigation. Halogen atoms, particularly bromine and fluorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. They can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability.

Future research could focus on screening this compound and a library of its derivatives against a wide array of biological targets. Given the prevalence of the benzamide (B126) scaffold in medicinal chemistry, potential therapeutic areas to explore include oncology, neurodegenerative diseases, and infectious diseases. For instance, various substituted benzamides have demonstrated efficacy as dopamine (B1211576) D2 receptor antagonists, histone deacetylase (HDAC) inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors. A systematic investigation into the potential of this compound to interact with these or other enzyme and receptor families could unveil novel therapeutic applications.

Development of Advanced Catalytic and Green Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like this compound traditionally relies on multi-step processes that may involve harsh reaction conditions and generate significant chemical waste. A key future research direction is the development of more efficient, sustainable, and cost-effective synthetic routes.

Advanced catalytic systems, such as those based on palladium, copper, or nickel, could be employed for the late-stage functionalization of a simpler benzamide core. For example, C-H activation strategies could enable the direct introduction of the bromo and fluoro groups onto an N-ethylbenzamide backbone, obviating the need for pre-functionalized starting materials. Furthermore, the principles of green chemistry should guide the development of new synthetic methodologies. This includes the use of environmentally benign solvents, minimizing the number of synthetic steps (atom economy), and utilizing renewable starting materials where possible. Flow chemistry represents another promising approach, offering enhanced reaction control, improved safety, and scalability for the synthesis of this compound and its analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vast chemical space surrounding the this compound scaffold presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the drug discovery process by predicting the biological activities and physicochemical properties of virtual compounds.

Preclinical Development Considerations for Promising Analogues

Should initial screening and optimization studies identify analogues of this compound with significant therapeutic potential, a robust preclinical development program would be necessary to advance them toward clinical trials. This phase of research involves a comprehensive evaluation of the compound's safety and efficacy in non-human models.

Key preclinical studies would include in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess the compound's drug-like properties. In vivo pharmacokinetic studies in animal models would determine how the compound is absorbed, distributed, metabolized, and eliminated by the body. Efficacy studies in relevant animal models of disease would be crucial to demonstrate the therapeutic potential of the lead candidates. Furthermore, preliminary toxicology studies would be conducted to identify any potential safety concerns. A thorough understanding of these preclinical parameters is essential for making informed decisions about which compounds to advance into human clinical trials.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery and materials science necessitates a collaborative and interdisciplinary approach. The successful development of novel applications for this compound and its derivatives will depend on the synergy between experts from various fields.

Collaborations between medicinal chemists, computational scientists, biologists, and pharmacologists will be essential for the design, synthesis, and biological evaluation of new compounds. Partnerships with academic institutions, research foundations, and pharmaceutical companies can provide access to specialized expertise, cutting-edge technologies, and funding opportunities. Open science initiatives, such as data sharing and collaborative platforms, can also accelerate progress by fostering a more transparent and collective research environment. By embracing interdisciplinary collaboration, the scientific community can unlock the full potential of the this compound scaffold and translate fundamental research into tangible benefits for society.

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide to improve yield and purity?

- Methodological Answer : Optimizing synthesis involves selecting appropriate reagents and reaction conditions. For halogenated benzamides, substitution reactions using polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts (e.g., palladium complexes for cross-coupling) can enhance efficiency. Purification via column chromatography or recrystallization in ethanol/water mixtures improves purity. Reaction monitoring with TLC or HPLC ensures intermediate stability. For example, similar compounds like 3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide were synthesized using sodium azide in polar solvents .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and amide bond formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s distinct Br/Br doublet).

- X-ray Crystallography : For unambiguous confirmation of crystal structure, as demonstrated for analogs like 4-Bromo-N-phenylbenzamide .

- FT-IR : To identify functional groups (amide C=O stretch ~1650 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in substitution or oxidation reactions.

- MD Simulations : Evaluate stability of protein-ligand complexes over time. For instance, halogen bonding interactions (C-Br⋯O) in benzamides can be modeled to explain bioactivity trends .

Q. What strategies resolve contradictory data regarding the biological activity of halogenated benzamides like this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines).

- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests to cross-validate results.

- Meta-Analysis : Compare data across studies while adjusting for variables (e.g., solvent effects in DMSO). Limited literature on similar compounds (e.g., 3-Bromo-N-cyclopropyl-4-fluorobenzamide) highlights the need for systematic validation .

Q. How should SAR studies be designed to elucidate the pharmacophoric features of this compound?

- Methodological Answer :

- Scaffold Variation : Synthesize derivatives with substitutions at bromo (e.g., Cl, I), ethyl (e.g., isopropyl), or fluoro positions.

- Bioactivity Profiling : Test against target enzymes (e.g., proteases) using kinetic assays.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity. Analogous studies on N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide identified critical hydrophobic and hydrogen-bonding regions .

Q. What considerations are critical when designing novel derivatives in the absence of comprehensive literature data?

- Methodological Answer :

- Bioisosteric Replacement : Replace bromine with other halogens or pseudohalogens (e.g., CF) to modulate lipophilicity.

- Scaffold Hopping : Adapt motifs from structurally related compounds (e.g., 4-Bromo-2-fluoro-N,N-dimethylbenzamide) with known bioactivity .

- High-Throughput Screening (HTS) : Prioritize derivatives using fragment-based libraries .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. What experimental approaches elucidate the mechanism of action in biochemical assays?

- Methodological Answer :

- Kinetic Assays : Measure IC values under varying substrate concentrations.

- Competitive Binding : Use fluorescent probes (e.g., FITC-labeled analogs) to assess displacement.

- Mutagenesis : Engineer protein mutants to identify key binding residues. For example, fluorobenzamides have been used to study ATP-binding pockets in kinases .

Data Presentation Example

| Derivative | Substituent | IC (nM) | LogP |

|---|---|---|---|

| 3-Br-N-Et-4-F | -Br, -Et | 120 | 2.8 |

| 3-Cl-N-Pr-4-F | -Cl, -Pr | 85 | 3.1 |

| Parent | -H, -Me | 450 | 1.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.